5-(Difluoromethyl)-2-fluorophenol
Overview
Description
5-(Difluoromethyl)-2-fluorophenol is a useful research compound. Its molecular formula is C7H5F3O and its molecular weight is 162.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 162.02924926 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoredox Catalysis in Organic Synthesis
- Application : 5-(Difluoromethyl)-2-fluorophenol is utilized in photoredox catalysis for the direct difluoromethylation of heterocycles, an important class in pharmaceuticals, agriculture, and materials science. This method uses oxygen as a green oxidant and has practical applications in drug development (Zhang et al., 2020).
NMR Spectroscopy for DNA Study
- Application : In the field of biochemistry, this compound derivatives have been used to study B/Z-DNA transition using 19F NMR spectroscopy. This aids in understanding the conformational changes in DNA (Solodinin et al., 2019).
Antibacterial Compound Studies
- Application : The molecule exhibits potential in antibacterial activity. Studies show that 2-chloro-5-fluoro phenol, a related compound, has shown effectiveness against various bacterial strains, highlighting its possible use in developing new antibacterial agents (Vidhya et al., 2020).
Fluorinated Pyrimidines in Cancer Treatment
- Application : Derivatives of this compound are used in creating fluorinated pyrimidines for cancer treatment. These compounds interfere with DNA and RNA-modifying enzymes, providing new avenues for targeted cancer therapy (Gmeiner, 2020).
Fluorination Chemistry in Materials Science
- Application : In materials science, this compound is involved in the development of new fluorination strategies. Its derivatives are important in creating materials with specific properties for use in various industrial applications (Britton et al., 2021).
Mechanism of Action
Target of Action
The primary target of 5-(Difluoromethyl)-2-fluorophenol is the enzyme ornithine decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation .
Mode of Action
This compound acts as an irreversible inhibitor of ODC . It binds to the active site of ODC and undergoes decarboxylation with the aid of the cofactor pyridoxal 5’-phosphate (PLP) . Due to its additional difluoromethyl group, it can bind to a neighboring Cys-360 residue, permanently remaining fixated within the active site .
Biochemical Pathways
The inhibition of ODC by this compound affects the polyamine biosynthetic pathway . Polyamines, such as putrescine, spermidine, and spermine, play crucial roles in various cellular processes, including DNA replication, transcription, and translation . By inhibiting ODC, the production of these polyamines is reduced, which can lead to cytostatic effects on mammalian cells and tissues .
Pharmacokinetics
Similar compounds like 5-fluorouracil have been shown to have a high bioavailability when administered intravenously . The clearance of such compounds can be quite variable, leading to significant interpatient variability in tumor response and patient tolerance
Result of Action
The inhibition of ODC and the subsequent reduction in polyamine synthesis can lead to cytostatic effects on mammalian cells and tissues . This means that the compound can slow down or stop the growth of cells, which can be particularly useful in the treatment of hyperproliferative diseases like cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biological environment can slightly change the molecular structure of the compound . Moreover, the compound’s action can be influenced by the presence of other molecules in the environment, such as other enzymes involved in polyamine metabolism .
Properties
IUPAC Name |
5-(difluoromethyl)-2-fluorophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVMRFKYUKEENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300275 | |
Record name | 5-(Difluoromethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214348-52-3 | |
Record name | 5-(Difluoromethyl)-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214348-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Difluoromethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.